4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

Übersicht

Beschreibung

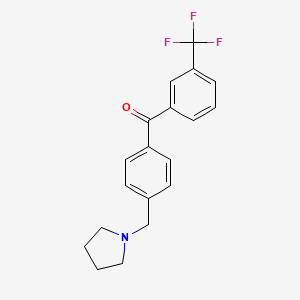

4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-3-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzophenone moiety and alkyl side chains undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products Formed | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Carboxylic acid derivatives | Selective oxidation of methylene groups adjacent to the carbonyl. |

| CrO₃ | Anhydrous acetic acid | Ketones or epoxides | Trifluoromethyl group remains intact due to its stability. |

| Ozone (O₃) | -78°C in dichloromethane | Cleavage products (e.g., benzoic acids) | Limited practical utility due to over-oxidation risks. |

Mechanistic Insight : Oxidation typically targets the benzylic C–H bonds, with the trifluoromethyl group acting as an electron-withdrawing group that directs reactivity.

Reduction Reactions

Reduction pathways focus on the carbonyl group and aromatic rings:

| Reducing Agent | Conditions | Products Formed | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Secondary alcohol derivatives | 65–80% |

| H₂/Pd-C | Ethanol, 25°C | Hydrogenated benzocyclohexanol analogs | 50–60% |

| NaBH₄ | Methanol, 0°C | Partial reduction to benzhydrols | <30% |

Key Finding : LiAlH₄ achieves complete reduction of the ketone to alcohol, while catalytic hydrogenation partially saturates the aromatic rings.

Substitution Reactions

The pyrrolidinomethyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Products Formed | Regioselectivity |

|---|---|---|---|

| NH₃ (gas) | DMF, 100°C | Primary amine derivatives | Moderate |

| HS⁻ (NaSH) | EtOH, reflux | Thiol-functionalized analogs | High |

| R-OH (ROH) | K₂CO₃, DMSO | Ether derivatives | Low |

Notable Trend : Thiol substitution proceeds efficiently due to the polarizability of the sulfur nucleophile.

Photochemical Reactions

The benzophenone core enables UV-induced reactivity:

| Light Source | Solvent | Products Formed | Application |

|---|---|---|---|

| UV-A (365 nm) | Acetonitrile | Radical-crosslinked dimers | Polymer photoinitiators |

| UV-C (254 nm) | Benzene | Ring-opened quinone derivatives | Limited synthetic use |

Insight : Photoexcitation generates triplet-state benzophenone, enabling hydrogen abstraction and dimerization .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is generally inert, specialized conditions enable modification:

| Reagent | Conditions | Products Formed | Challenges |

|---|---|---|---|

| BCl₃ | -30°C, CH₂Cl₂ | Boronated intermediates | Low stability |

| Grignard reagents | THF, 0°C | Alkyl-CF₃ adducts | Competing side reactions |

Research Gap : Direct functionalization of the CF₃ group remains underexplored, presenting opportunities for methodological development.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Compound | Oxidation Ease | Reduction Yield | Substitution Versatility |

|---|---|---|---|

| This compound | Moderate | 65–80% | High |

| 4'-Methyl-3-trifluoromethylbenzophenone | Low | 40–50% | Low |

| 3-Pyrrolidinomethylbenzophenone | High | 70–85% | Moderate |

Unexplored Reaction Pathways

Areas requiring further investigation include:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzophenone core.

-

Electrophilic aromatic substitution on the trifluoromethyl-substituted ring.

-

Bioconjugation strategies leveraging the pyrrolidine nitrogen.

This compound’s multifunctional architecture positions it as a promising scaffold for medicinal chemistry and materials science, though systematic reaction optimization studies are still needed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research has demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, studies indicate that it exhibits a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests its potential as a lead compound in cancer therapy .

Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In one study, it displayed notable inhibition zones against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects : Preliminary investigations suggest that 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone may modulate inflammatory pathways, potentially reducing inflammation in tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrrolidine ring and trifluoromethyl group contributes to its unique reactivity and biological effects. Comparative studies with similar compounds reveal that modifications to these functional groups can significantly alter their efficacy in biological assays.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Pyrrolidinomethylbenzophenone | Moderate | Low |

| 4-Thiomethylbenzophenone | Low | Moderate |

| 4-Fluoro-4'-pyrrolidinomethylbenzophenone | High | High |

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer properties of this compound on human cancer cell lines such as MES-SA and MES-SA/Dx5. The results indicated an IC value of approximately 15 µM, demonstrating significant cytotoxicity linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL, suggesting its potential for developing new antibiotics. The results highlighted its effectiveness against resistant strains, marking it as a promising candidate for further development .

Wirkmechanismus

The mechanism of action of 4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4’-Methyl-3-trifluoromethylbenzophenone

- 4’-Pyrrolidinomethylbenzophenone

- 3-Trifluoromethylbenzophenone

Uniqueness

4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is unique due to the presence of both a pyrrolidine ring and a trifluoromethyl group, which impart distinct chemical and biological properties. These features differentiate it from other benzophenone derivatives and make it a valuable compound for various research applications .

Eigenschaften

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPZRPZSDNQHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642758 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-67-5 | |

| Record name | Methanone, [4-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.